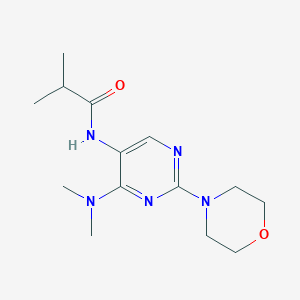

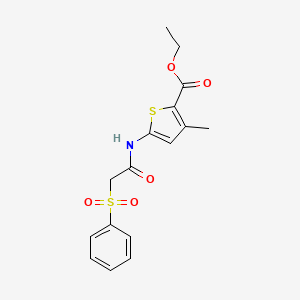

![molecular formula C10H14N2O2S B2501383 5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide CAS No. 1788976-17-9](/img/structure/B2501383.png)

5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on thiazole derivatives has demonstrated their importance in synthetic chemistry, offering versatile intermediates for creating a wide array of compounds. For example, studies have shown the formation of methyl 5,6-dihydro-l, 3(4H)-thiazine-4-carboxylates from 4-allyl-l, 3-thiazol-5(4H)-ones, highlighting thiazoles' reactivity and potential for generating bioactive molecules (Jenny & Heimgartner, 1989).

Antimicrobial Activity

Thiazole compounds have been explored for their antimicrobial properties, with several studies synthesizing new thiazole derivatives and evaluating their efficacy against various microbial strains. Such research underscores the potential of thiazole-based compounds in developing new antibacterial and antifungal agents, which could be applicable for 5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide if similar structural analogues exhibit these properties (Raval et al., 2012).

Potential in Drug Discovery

The structural motifs present in thiazole derivatives have been investigated for their drug discovery potential, including their role in synthesizing compounds with antitumor, anti-inflammatory, and analgesic activities. This indicates a broad spectrum of biomedical applications for thiazole-based compounds, suggesting possible research directions for this compound in drug development (Abu‐Hashem et al., 2020).

Supramolecular Chemistry

Thiazole derivatives have also found applications in supramolecular chemistry, where their ability to form gelators and engage in non-covalent interactions has been explored. This area of research opens up possibilities for using thiazole compounds in material science and engineering, potentially including this compound (Yadav & Ballabh, 2020).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as faropenem medoxomil, a beta-lactam antibiotic, target bacterial cell walls .

Mode of Action

Like other beta-lactam antibiotics, Faropenem medoxomil acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria

Biochemical Pathways

Beta-lactam antibiotics like faropenem medoxomil generally disrupt the bacterial cell wall synthesis pathway, leading to bacterial cell death .

Pharmacokinetics

Faropenem medoxomil, a structurally similar compound, is an ester prodrug derivative of the beta-lactam antibiotic faropenem. The prodrug form of faropenem offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound may lead to bacterial cell death by disrupting cell wall synthesis .

properties

IUPAC Name |

5-methyl-N-(oxolan-2-ylmethyl)-1,2-thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-7-5-9(12-15-7)10(13)11-6-8-3-2-4-14-8/h5,8H,2-4,6H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHOSVJXCWPVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS1)C(=O)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2501300.png)

![N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501303.png)

![N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide](/img/structure/B2501305.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)

![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)

![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2501309.png)

![1-[4-(3-Propan-2-yl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501310.png)

![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)

![ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2501316.png)